molecular formula C4H4ClN3O2 B3032944 4-Chloro-2-methyl-5-nitro-1H-imidazole CAS No. 63662-67-9

4-Chloro-2-methyl-5-nitro-1H-imidazole

Cat. No.: B3032944
CAS No.: 63662-67-9
M. Wt: 161.55
InChI Key: WSJHGVJXBGICMM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-nitro-1H-imidazole typically involves the nitration of 2-methylimidazole followed by chlorination. One common method includes the reaction of 2-methylimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2-methyl-5-nitroimidazole is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Chloro-2-methyl-5-amino-1H-imidazole.

    Substitution: 4-Substituted-2-methyl-5-nitro-1H-imidazoles.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-2-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-nitro-1H-imidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components. This property is exploited in its use as an antimicrobial agent. The chlorine and methyl groups also contribute to its overall reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 2-Methyl-4-nitro-1H-imidazole
  • 5-Chloro-1-methyl-4-nitroimidazole
  • 2-Methyl-5-nitroimidazole

Comparison: 4-Chloro-2-methyl-5-nitro-1H-imidazole is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. For example, the presence of both a chlorine and a nitro group enhances its reactivity compared to compounds with only one of these groups. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

4-chloro-2-methyl-5-nitro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHGVJXBGICMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878717
Record name IMIDAZOLE,2-METHYL-4-NITRO-5-CHLORO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63662-67-9
Record name 1H-Imidazole, 5-chloro-2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063662679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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